molecular formula C34H30N2O2S B11520402 N-benzyl-2-({(Z)-[4-(naphthalen-1-ylmethoxy)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-benzyl-2-({(Z)-[4-(naphthalen-1-ylmethoxy)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11520402
M. Wt: 530.7 g/mol
InChI Key: IMTPAYUWXVHJNI-ICUTVXMZSA-N
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Description

N-BENZYL-2-[(Z)-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzyl group, a naphthalene moiety, and a tetrahydrobenzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-[(Z)-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a naphthyl-substituted benzaldehyde to form an imine intermediate. This intermediate is then reacted with a tetrahydrobenzothiophene derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-[(Z)-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-BENZYL-2-[(Z)-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N-BENZYL-2-[(Z)-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-2-[(Z)-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its combination of a naphthalene moiety, a benzyl group, and a tetrahydrobenzothiophene core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C34H30N2O2S

Molecular Weight

530.7 g/mol

IUPAC Name

N-benzyl-2-[(Z)-[4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C34H30N2O2S/c37-33(35-21-24-9-2-1-3-10-24)32-30-15-6-7-16-31(30)39-34(32)36-22-25-17-19-28(20-18-25)38-23-27-13-8-12-26-11-4-5-14-29(26)27/h1-5,8-14,17-20,22H,6-7,15-16,21,23H2,(H,35,37)/b36-22-

InChI Key

IMTPAYUWXVHJNI-ICUTVXMZSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C\C3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6

Origin of Product

United States

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